

using Ac-leu-nhme to study side-chain interactions

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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Introduction: The "Nearest Neighbor" Challenge

In rational drug design and de novo protein engineering, predicting the conformation of hydrophobic cores is often limited by an incomplete understanding of side-chain rotameric states. While Alanine (Ac-Ala-NHMe) serves as the baseline for backbone energetics, it fails to capture the steric penalties introduced by

-branched amino acids.

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is the "gold standard" blocked dipeptide for studying these interactions. Unlike free amino acids, the acetyl (Ac) and N-methylamide (NHMe) blocking groups eliminate zwitterionic charge artifacts, effectively simulating a Leucine residue embedded within a continuous peptide chain.

This guide details a hybrid computational and spectroscopic protocol to quantify how the Leucine isobutyl side chain restricts the Ramachandran (

) space, specifically analyzing the coupling between the side-chain torsions (

) and the backbone.

Theoretical Framework: The Steric Gearbox

The Leucine side chain acts as a "steric gearbox." The conformational freedom of the backbone is not independent; it is strictly coupled to the rotameric state of the side chain.

- The Clash: The -methyl groups of Leucine can sterically clash with the backbone carbonyl oxygen () or the amide nitrogen ().
- The Consequence: This excludes specific regions of the Ramachandran plot that are otherwise allowed for Alanine.
- The Observable: These exclusions manifest as deviations in the scalar coupling constant () and specific IR spectral shifts in the Amide I/II regions.

Protocol A: Computational Conformational Search (DFT/MD)

Objective: To generate a backbone-dependent rotamer library for **Ac-Leu-NHMe** and identify low-energy minima (

-turns,

-turns).

Workflow Diagram (DOT)



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Caption: Workflow for generating the energetic landscape of **Ac-Leu-NHMe**, moving from combinatorial rotamer generation to solvated free energy calculations.

Step-by-Step Methodology

- System Construction:
 - Build **Ac-Leu-NHMe** in trans peptide bond configuration ().
 - Expert Insight: Ensure the N-terminal is Acetyl (CH₃-CO-) and C-terminal is N-methylamide (-NH-CH₃). Do not use O-methyl ester (OMe), as esters lack the H-bond donor capability of the amide, leading to false minima.
- Combinatorial Sampling:
 - Systematically rotate
and
to generate 9 starting structures (combinations).
 - Target Angles:
.[1]
- DFT Optimization:
 - Software: Gaussian, ORCA, or equivalent.
 - Functional: M06-2X (recommended for capturing dispersion interactions in the hydrophobic side chain) or B3LYP-D3.
 - Basis Set: 6-311++G(d,p).
 - Convergence: Tight (Hartree).
- Solvation Corrections:
 - Perform re-optimization using the PCM (Polarizable Continuum Model) or SMD.

- Solvents: Run in Chloroform (, mimics protein core) and Water (, mimics surface).

Protocol B: NMR Spectroscopic Validation

Objective: To validate the calculated ensembles by measuring the coupling constant, which correlates directly to the backbone angle via the Karplus equation.

Experimental Setup

- Sample: 5-10 mM **Ac-Leu-NHMe**.
- Solvent:
(to stabilize intramolecular H-bonds) or /DMSO-d6.
- Instrument: 500 MHz NMR or higher (essential to resolve multiplets).

Data Acquisition & Analysis

- ¹H-NMR Experiment:
 - Acquire standard 1D proton spectrum.
 - Focus on the Amide region (7.0 - 9.0 ppm).
 - Identify the doublet arising from the NH proton coupled to the .
- Coupling Constant Extraction:
 - Measure the splitting (in Hz) of the NH doublet. This is

- Typical Value: 6-9 Hz indicates a dynamic equilibrium; < 6 Hz suggests helical/turn conformations; > 9 Hz suggests extended (
-sheet) forms.
- Karplus Analysis:
 - Use the generalized Karplus equation to solve for
:
 - Standard Coefficients: $A=7.6$, $B=-1.0$, $C=0.0$ (Verify with specific peptide calibration curves).

Data Interpretation: The Ramachandran-Rotamer Map

The power of this study lies in correlating the Energy (DFT) with the Geometry (NMR).

Table 1: Expected Conformations of **Ac-Leu-NHMe**

Conformation	(approx)	Stability (Vac/CHCl ₃)	Side-Chain Interaction
C7 (-turn)	-75°, +75°	Most Stable (Global Min)	Stabilized by H-bond. Side chain points outward.
C5 (-sheet)	-150°, +150°	Stable	Extended backbone. Side chain exposed. [1]
(Helix)	-60°, -40°	Less Stable (in dipeptide)	Steric clash often occurs between side chain and without longer chain stabilization.
Polyproline II	-75°, +145°	Metastable	Favored in water; stabilized by solvent bridging.

Critical Analysis: If your NMR derived

value in chloroform is ~8.5 Hz, the system is likely populating the C5 (extended) region. If it drops to ~6.0 Hz, it is shifting toward the C7 (

-turn).

References

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